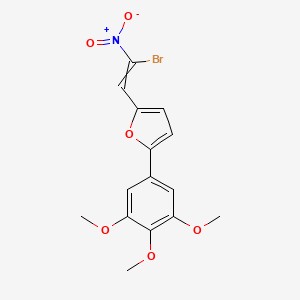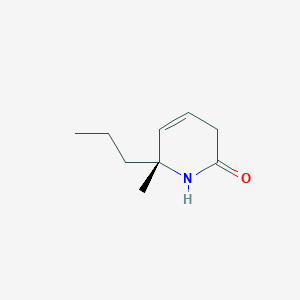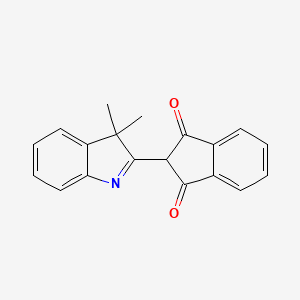![molecular formula C11H28OSi2 B14183665 tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane CAS No. 833460-45-0](/img/structure/B14183665.png)
tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane is an organosilicon compound widely used in organic synthesis. It is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable reagent in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with trimethylsilylmethanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane undergoes various chemical reactions, including:
Substitution Reactions: Reacts with alcohols to form silyl ethers.
Hydrolysis: Hydrolyzes slowly in the presence of water to form the corresponding silanol.
Common Reagents and Conditions
Major Products Formed
Silyl Ethers: Formed from the reaction with alcohols.
Silanol: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane is used as a protecting group for hydroxyl groups in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine
In biological and medicinal research, this compound is used in the synthesis of nucleosides and nucleotides. It plays a crucial role in the protection of hydroxyl groups during the synthesis of these biologically important molecules .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane involves the formation of a stable silyl ether bond with hydroxyl groups. This bond protects the hydroxyl group from unwanted reactions during the synthesis process. The silyl ether can be selectively cleaved under mild conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the trimethylsilylmethoxy group.
Trimethylsilyl chloride: Smaller and less bulky compared to tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane.
Uniqueness
This compound is unique due to its bulky tert-butyl and trimethylsilylmethoxy groups, which provide steric protection to the hydroxyl group. This makes it more stable and selective in protecting hydroxyl groups compared to other silylating agents .
Properties
CAS No. |
833460-45-0 |
|---|---|
Molecular Formula |
C11H28OSi2 |
Molecular Weight |
232.51 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(trimethylsilylmethoxymethyl)silane |
InChI |
InChI=1S/C11H28OSi2/c1-11(2,3)14(7,8)10-12-9-13(4,5)6/h9-10H2,1-8H3 |
InChI Key |
HEHASFZUQCGQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)COC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
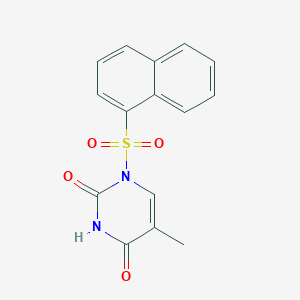
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
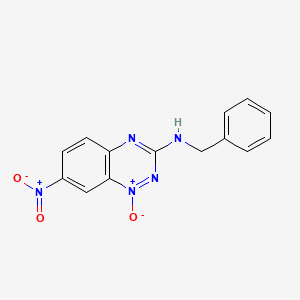
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
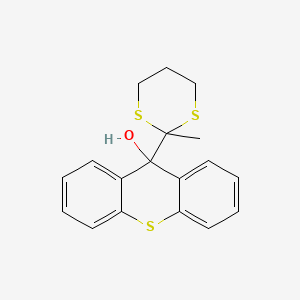
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
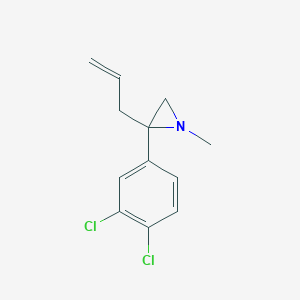
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
